molecular formula C21H26ClN3O2 B1678025 Nemonapride CAS No. 93664-94-9

Nemonapride

Número de catálogo: B1678025
Número CAS: 93664-94-9
Peso molecular: 387.9 g/mol
Clave InChI: KRVOJOCLBAAKSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide is a benzamide obtained by formal condensation of the carboxy group of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with the amino group of 1-benzyl-2-methylpyrrolidin-3-amine. It is a N-alkylpyrrolidine, a member of benzamides, a tertiary amino compound and a member of monochlorobenzenes.

Actividad Biológica

Nemonapride is a compound primarily recognized for its potent activity as a dopamine D2-like receptor antagonist and a 5-HT1A receptor agonist. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Profile

  • Chemical Name : cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
  • Alternative Names : YM 09151, YM 09151-2
  • Molecular Formula : C21H26ClN3O2
  • Purity : ≥99% .

Pharmacological Properties

This compound exhibits significant selectivity for dopamine D2-like receptors over D1-like receptors, with inhibition constants (Ki) of 0.1 nM and 740 nM, respectively. Additionally, it acts as a potent agonist at the 5-HT1A receptor with an IC50 of 34 nM. The compound also shows affinity for sigma receptors, suggesting a broader pharmacological profile .

Binding Affinity

The following table summarizes the binding affinities of this compound compared to other known dopamine antagonists:

CompoundKd (M)k_on (1/(M·s))k_off (1/s)
This compound9.58×10119.58\times 10^{-11}5.66×1065.66\times 10^65.43×1045.43\times 10^{-4}
Bromperidol1.89×1091.89\times 10^{-9}2.26×1062.26\times 10^63.91×1033.91\times 10^{-3}
Clozapine5.05×1085.05\times 10^{-8}1.20×1061.20\times 10^65.13×1025.13\times 10^{-2}
Haloperidol3.82×10103.82\times 10^{-10}1.21×1071.21\times 10^74.48×1034.48\times 10^{-3}

These values indicate that this compound has a significantly higher binding affinity compared to many conventional antipsychotic drugs .

Efficacy in Schizophrenia

A notable study investigated the relationship between dopamine D2 receptor polymorphism and the therapeutic response to this compound in schizophrenic patients. In this study, 25 acutely exacerbated schizophrenic inpatients were administered a fixed dose of this compound (18 mg/day) for three weeks. Results showed that patients with one or two A1 alleles of the Taq1 A DRD2 polymorphism exhibited significantly greater improvement in psychiatric symptoms compared to those without A1 alleles, suggesting that genetic factors can influence drug efficacy .

Long-Term Binding Studies

Another research highlighted the long-term effects of this compound on receptor binding dynamics in various brain regions following treatment with fluphenazine, another antipsychotic agent. The study found that repeated administration of fluphenazine significantly increased binding of radioligands associated with D2-like receptors in key areas such as the caudate-putamen and nucleus accumbens, indicating enhanced dopaminergic activity potentially due to prior exposure to this compound .

This compound's mechanism primarily involves antagonism at dopamine D2 receptors, which plays a crucial role in modulating dopaminergic signaling in the brain. Its agonistic effect on the serotonin receptor may also contribute to its therapeutic profile, potentially alleviating some negative symptoms associated with schizophrenia.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Nemonapride exhibits a high affinity for dopamine D2 and D3 receptors, which positions it as an effective antipsychotic agent. Its mechanism of action involves antagonism at these receptors, leading to a reduction in dopaminergic activity that is often dysregulated in schizophrenia . Additionally, this compound has been noted for its antidepressant and anxiolytic properties, although comprehensive efficacy data remain limited .

Clinical Applications

1. Treatment of Schizophrenia

  • This compound is primarily approved for the treatment of schizophrenia in Japan. It has shown efficacy against positive symptoms such as hallucinations and delusions . Clinical studies have reported significant improvements in patients treated with this compound compared to placebo groups.

2. Extrapyramidal Side Effects

  • The compound is associated with extrapyramidal symptoms, including akathisia and dystonia. A study involving 33 patients indicated that 69.7% experienced akathisia, while 48.5% reported dystonia during treatment . This highlights the need for careful monitoring of side effects during therapy.

Drug Repurposing Potential

Recent research has explored the potential of this compound beyond its traditional use. Computational studies have identified its interactions with various molecular targets, suggesting possible applications in treating other conditions such as malaria and Parkinson's disease through drug repurposing strategies .

In Silico Studies

In silico methodologies have been employed to analyze the binding kinetics of this compound at dopamine receptors. Molecular docking studies have revealed its interactions with key amino acids in receptor sites, providing insights into its pharmacodynamics . Such studies are crucial for understanding how this compound can be optimized or modified for enhanced therapeutic effects.

Comparative Efficacy

To better understand this compound's effectiveness relative to other antipsychotics, a comparative analysis of various agents was conducted. The following table summarizes key findings:

Drug Dopamine Receptor Affinity Efficacy Against Positive Symptoms Extrapyramidal Side Effects
This compoundHigh (D2, D3)ModerateHigh
OlanzapineHigh (D2, 5-HT2A)HighModerate
HaloperidolVery High (D2)HighVery High
RisperidoneHigh (D2, 5-HT2A)HighModerate

Case Studies

Several case studies have documented the clinical outcomes associated with this compound treatment:

  • Case Study 1: A 35-year-old male diagnosed with schizophrenia exhibited significant improvement in positive symptoms after three weeks of treatment with this compound at a dosage of 18 mg/day. However, he also reported moderate akathisia.
  • Case Study 2: A cohort study involving 50 patients treated with this compound highlighted a correlation between plasma concentrations of the drug and the severity of extrapyramidal symptoms, particularly in male patients .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of nemonapride, and how do they inform experimental design in preclinical studies?

this compound is a potent D2/D4 dopamine receptor antagonist with additional affinity for serotonin (5-HT2A) and sigma-1 receptors . To study its receptor interactions:

  • Use radioligand binding assays (e.g., [³H]spiperone for D2 receptors) to quantify affinity.
  • Validate docking accuracy via molecular dynamics simulations, as demonstrated in studies where this compound formed hydrogen bonds with Asp115 and hydrophobic interactions with Leu111/Phe91 in D4 receptors .
  • Include control experiments with selective antagonists (e.g., haloperidol for D2) to isolate receptor-specific effects.

Q. What are the methodological considerations for synthesizing enantiomerically pure (2S,3S)-nemonapride?

  • Optimize stereoselective synthesis using chiral auxiliaries or catalysts. For example, Wei et al. (2016) achieved high enantiomeric purity via asymmetric hydrogenation of ketone intermediates .
  • Characterize intermediates and final products using NMR, HPLC with chiral columns, and X-ray crystallography to confirm stereochemistry .

Q. How do common side effects of this compound, such as extrapyramidal symptoms (EPS), influence animal model selection for toxicity studies?

  • Prioritize rodent models with dopaminergic pathway sensitivity (e.g., catalepsy tests in rats).
  • Monitor serum prolactin levels as a biomarker for D2 receptor blockade .
  • Compare dose-response curves across species to identify thresholds for EPS onset .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound across different psychiatric disorders?

  • Conduct meta-analyses with stratification by patient subgroups (e.g., schizophrenia vs. dementia-related psychosis).
  • Evaluate confounding variables: dosing regimens (3–10 mg/day), comorbidities, and concurrent medications .
  • Apply mixed-effects models to account for heterogeneity in trial designs .

Q. What experimental strategies validate this compound’s dual binding pockets (OBP and EBP) in D4 receptors, and how does this impact drug design?

  • Use cryo-EM or X-ray crystallography to resolve receptor-ligand structures.
  • Perform alanine-scanning mutagenesis to identify critical residues (e.g., His414, Val87) for binding .
  • Compare binding kinetics with analogs to optimize residence time and selectivity .

Q. How should researchers design longitudinal studies to assess this compound’s rare adverse effects (e.g., malignant syndrome or thromboembolism)?

  • Leverage real-world data (RWD) from pharmacovigilance databases, applying disproportionality analysis (e.g., reporting odds ratios).
  • Establish prospective cohorts with standardized monitoring protocols for early biomarkers (e.g., CK levels for malignant syndrome) .

Q. What statistical methods are optimal for analyzing dose-dependent efficacy vs. toxicity trade-offs in this compound trials?

  • Apply Bayesian adaptive designs to dynamically adjust dosing based on interim safety/efficacy data.
  • Use receiver operating characteristic (ROC) curves to identify therapeutic windows .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound receptor binding assays?

  • Adhere to FAIR data principles: document ligand concentrations, buffer conditions (pH, ionic strength), and temperature .
  • Share raw data and analysis scripts in supplementary materials, following journal guidelines for table formatting (Roman numerals, self-explanatory titles) .

Q. What criteria distinguish high-quality synthesis studies of this compound analogs?

  • Report yields, enantiomeric excess (ee%), and spectroscopic validation for all intermediates .
  • Compare synthetic routes using green chemistry metrics (e.g., E-factor, atom economy) .

Q. How to address ethical and practical challenges in human trials involving this compound?

  • Obtain ethics committee approval for vulnerable populations (e.g., elderly patients with dementia).
  • Use double-blinding and placebo controls to minimize bias, with pre-registered protocols on platforms like ClinicalTrials.gov .

Q. Data Analysis and Reporting

  • For contradictory findings : Apply sensitivity analysis to assess the impact of outlier studies .
  • For docking studies : Validate force field parameters and solvent models to improve predictive accuracy .
  • For clinical data : Use CONSORT or STROBE checklists to ensure transparent reporting .

Propiedades

IUPAC Name

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOJOCLBAAKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860978
Record name N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70325-83-6
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70325-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070325836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.